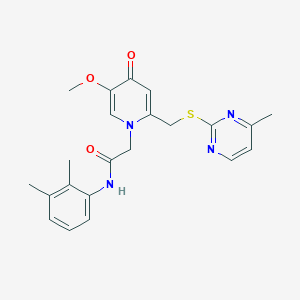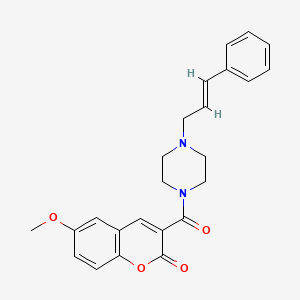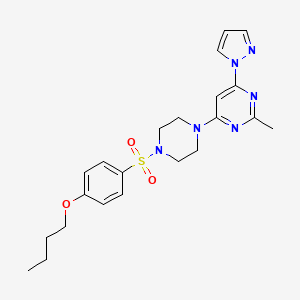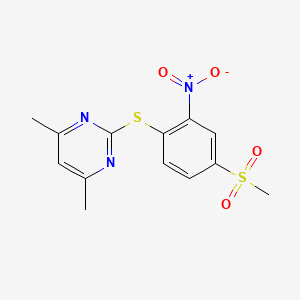
4,6-Dimethyl-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4,6-Dimethyl-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylpyrimidine is a pyrimidine derivative, which is a class of compounds known for their presence in nucleic acids and various biological activities. Pyrimidine derivatives have been extensively studied due to their potential therapeutic applications, including antimalarial, antibacterial, and antidiabetic properties. The papers provided focus on the structural analysis, vibrational spectroscopy, and molecular docking studies of similar pyrimidine compounds, which can offer insights into the behavior of the compound .
Synthesis Analysis
While the synthesis of 4,6-Dimethyl-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylpyrimidine is not directly detailed in the provided papers, similar compounds have been synthesized and analyzed using various spectroscopic techniques. For instance, the synthesis of related pyrimidine derivatives often involves the introduction of sulfanyl groups and the formation of stable pyrimidine rings, which are crucial for the biological activity of these molecules .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with different functional groups that influence the compound's properties. The papers discuss the use of density functional theory (DFT) and vibrational spectroscopy to determine the molecular geometrical parameters, bond lengths, and angles, which are essential for understanding the compound's three-dimensional conformation and reactivity .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be inferred from molecular docking studies and the analysis of Fukui functions, which indicate the chemical selectivity or reactivity sites within the molecule. These studies suggest that pyrimidine derivatives can interact with biological targets, such as enzymes or receptors, leading to potential inhibitory activity against diseases like diabetes and HIV .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, including their vibrational spectra, electronic properties, and thermodynamic properties, have been investigated using spectroscopic methods and computational approaches. The HOMO-LUMO energy gap provides information on the electronic transitions and stability of the molecule, while the molecular electrostatic potential (MEP) helps in understanding the charge distribution across the molecule. These properties are crucial for predicting the nonlinear optical behavior and the interaction of the compound with biological systems .
Relevant Case Studies
The papers provide case studies of pyrimidine derivatives acting as potential chemotherapeutic agents. Molecular docking studies suggest that these compounds could exhibit inhibitory activity against various biological targets, such as GPb for antidiabetic effects and HIV-1 protease for antiviral activity. These findings highlight the importance of pyrimidine derivatives in drug design and development .
安全和危害
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in the eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
4,6-dimethyl-2-(4-methylsulfonyl-2-nitrophenyl)sulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S2/c1-8-6-9(2)15-13(14-8)21-12-5-4-10(22(3,19)20)7-11(12)16(17)18/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVADKUNEJLYWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methanesulfonyl-2-nitrophenyl)sulfanyl]-4,6-dimethylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

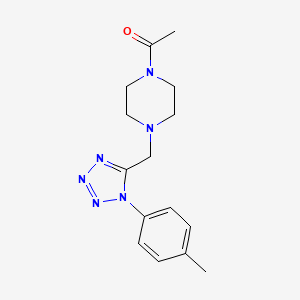
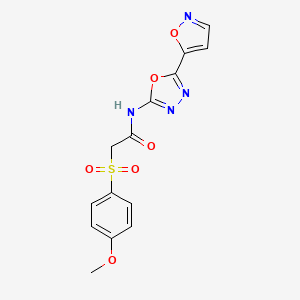
![(Z)-N-(2-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)ethyl)acetamide](/img/structure/B3002755.png)
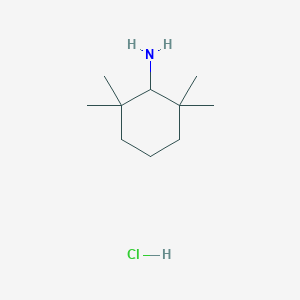
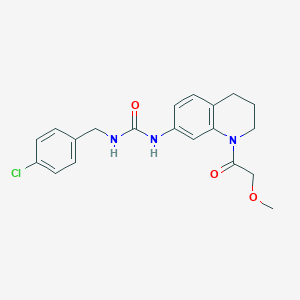
![1-(2,4-dimethylphenyl)-N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3002760.png)
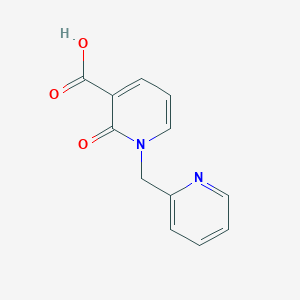
![8-({(1E)-2-[4-(phenylmethoxy)phenyl]-1-azavinyl}amino)-7-(2-methoxyethyl)-3-me thyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)
![2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide](/img/structure/B3002766.png)
![7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3002768.png)
![N-[1-(6-Chloropyridin-3-yl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B3002769.png)
